(2E)-1-(3,4-dimethoxyphenyl)-3-{[2-(propan-2-yl)phenyl]amino}prop-2-en-1-one
Overview
Description
(2E)-1-(3,4-dimethoxyphenyl)-3-{[2-(propan-2-yl)phenyl]amino}prop-2-en-1-one is an organic compound with a complex structure It features a conjugated system with both aromatic and aliphatic components, making it an interesting subject for various chemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3,4-dimethoxyphenyl)-3-{[2-(propan-2-yl)phenyl]amino}prop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-(propan-2-yl)aniline in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base. This intermediate is then subjected to a catalytic hydrogenation process to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3,4-dimethoxyphenyl)-3-{[2-(propan-2-yl)phenyl]amino}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the aromatic rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(2E)-1-(3,4-dimethoxyphenyl)-3-{[2-(propan-2-yl)phenyl]amino}prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-dimethoxyphenyl)-3-{[2-(propan-2-yl)phenyl]amino}prop-2-en-1-one involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, altering their activity and leading to a biological response. The compound’s conjugated system allows it to participate in electron transfer processes, which can be crucial in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Uniqueness
(2E)-1-(3,4-dimethoxyphenyl)-3-{[2-(propan-2-yl)phenyl]amino}prop-2-en-1-one stands out due to its specific combination of aromatic and aliphatic components, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials.
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-propan-2-ylanilino)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(2)16-7-5-6-8-17(16)21-12-11-18(22)15-9-10-19(23-3)20(13-15)24-4/h5-14,21H,1-4H3/b12-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNYBDPTYCFPPE-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC=CC(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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